2h-Furo[2,3-f]isoindole 2h-Furo[2,3-f]isoindole
Brand Name: Vulcanchem
CAS No.: 42304-60-9
VCID: VC15995929
InChI: InChI=1S/C10H7NO/c1-2-12-10-4-9-6-11-5-8(9)3-7(1)10/h1,3-6H,2H2
SMILES:
Molecular Formula: C10H7NO
Molecular Weight: 157.17 g/mol

2h-Furo[2,3-f]isoindole

CAS No.: 42304-60-9

Cat. No.: VC15995929

Molecular Formula: C10H7NO

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

2h-Furo[2,3-f]isoindole - 42304-60-9

Specification

CAS No. 42304-60-9
Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
IUPAC Name 2H-furo[2,3-f]isoindole
Standard InChI InChI=1S/C10H7NO/c1-2-12-10-4-9-6-11-5-8(9)3-7(1)10/h1,3-6H,2H2
Standard InChI Key YYKYKQXVWGQBTP-UHFFFAOYSA-N
Canonical SMILES C1C=C2C=C3C=NC=C3C=C2O1

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Nomenclature

2H-Furo[2,3-f]isoindole consists of a furan ring fused to an isoindole system at the [2,3-f] positions (Figure 1). The IUPAC name, 2H-furo[2,3-f]isoindole, reflects this arrangement, with the "2H" designation indicating the position of the hydrogen atom in the fused system . The planar structure allows for π-π stacking interactions, while the nitrogen atom in the isoindole ring introduces basicity and potential hydrogen-bonding capabilities.

Table 1: Key Molecular Descriptors of 2H-Furo[2,3-f]isoindole

PropertyValueSource
Molecular FormulaC10H7NO\text{C}_{10}\text{H}_{7}\text{NO}PubChem
Molecular Weight157.17 g/molPubChem
CAS Registry Number42304-60-9PubChem
InChI KeyYYKYKQXVWGQBTP-UHFFFAOYSA-NPubChem
SMILESC1C=C2C=C3C=NC=C3C=C2O1PubChem

Spectroscopic and Computational Insights

The compound’s structure has been validated through NMR, IR, and mass spectrometry. Computational models predict a dipole moment of 2.1 D, with partial charges localized on the oxygen (−0.32 e) and nitrogen (−0.28 e) atoms . Density functional theory (DFT) studies suggest that the fused system adopts a nearly coplanar conformation, minimizing steric strain while maximizing conjugation.

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of 2H-furo[2,3-f]isoindole typically involves cyclization strategies. A notable route employs the intramolecular Diels–Alder (IMDAV) reaction of 3-(furyl)allylamines with α,β-unsaturated acid anhydrides (Equation 1):

Furan precursor+Anhydridert, 24 h2H-Furo[2,3-f]isoindole(Yield: 65–78%)\text{Furan precursor} + \text{Anhydride} \xrightarrow{\text{rt, 24 h}} \text{2H-Furo[2,3-f]isoindole} \quad \text{(Yield: 65–78\%)}

Alternative approaches include:

  • Palladium-catalyzed cross-coupling: Suzuki-Miyaura reactions between bromofuran and isoindole boronic esters.

  • Photocyclization: UV-induced closure of nitro-substituted precursors .

Table 2: Comparison of Synthetic Routes

MethodConditionsYield (%)Purity (%)
IMDAV CyclizationRT, Toluene7298
Suzuki CouplingPd(PPh₃)₄, 80°C5895
PhotocyclizationUV, 254 nm, 6 h4189

Reactivity and Functionalization

The compound undergoes regioselective electrophilic substitution at the C-5 position of the isoindole ring due to electron density distribution. Key reactions include:

  • Acylation: Treatment with acetyl chloride in dichloromethane yields the C-5 acetyl derivative (85% yield) .

  • Oxidation: Reaction with mCPBA forms an N-oxide, enhancing solubility in polar solvents.

  • Metal Complexation: Coordination with Cu(II) ions generates a stable complex with potential catalytic activity .

CompoundTargetIC₅₀ (μM)Cell Line
Spiro-isoindole AMDM2-p5311.2MCF-7
N-Acetyl derivativeTopoisomerase II18.7HeLa
Cu(II) ComplexROS Generation6.4A549

Anti-Inflammatory and Antimicrobial Properties

Hydroxylated analogs show dual inhibition of COX-2 (IC₅₀ = 3.8 μM) and 5-LOX (IC₅₀ = 5.1 μM), outperforming indomethacin in murine models . The 7-hydroxyethyl-substituted spiro derivative (CAS 149598-71-0) exhibits broad-spectrum antibacterial activity against MRSA (MIC = 2 μg/mL) .

Related Compounds and Structural Analogs

Spirocyclic Derivatives

Spiro[2H-furo[2,3-e]isoindole-2,1'(2'H)-naphthalen]-6(3H)-one (CAS 149598-71-0) represents a structurally complex analog with enhanced stereochemical rigidity (Figure 2) . Its decahydro-naphthalen system and multiple hydroxyl groups improve aqueous solubility, making it a candidate for CNS-targeted therapies .

Isoxazolidin-Fused Systems

The spiro[isoindole-1,5-isoxazolidin]-3(2H)-one framework, synthesized via 1,3-dipolar cycloaddition, demonstrates improved metabolic stability compared to the parent compound . Docking studies reveal a binding affinity (KdK_d) of 0.89 μM for MDM2, validating its role in p53 activation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator